2-Chloro-4,5-difluorobenzonitrile
Overview
Description
2-Chloro-4,5-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzonitrile, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various biologically active compounds , suggesting that its targets could be diverse depending on the specific derivative synthesized.
Mode of Action
It is used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid , a compound known to be a valuable intermediate in the synthesis of medicines, including antibacterials . The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
Biochemical Pathways
Given its role as a precursor in the synthesis of various biologically active compounds , it can be inferred that the affected pathways would depend on the specific derivative synthesized.
Result of Action
As a precursor in the synthesis of various biologically active compounds , its effects would likely be dependent on the specific derivative synthesized and its interaction with its target.
Preparation Methods
2-Chloro-4,5-difluorobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichloro-5-fluorobenzonitrile with potassium fluoride or rubidium fluoride. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the substitution of chlorine atoms with fluorine atoms . Industrial production methods often involve similar processes but on a larger scale, ensuring the efficient and cost-effective synthesis of the compound.
Chemical Reactions Analysis
2-Chloro-4,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acids or reduction to form amines.
Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex organic molecules.
Common reagents used in these reactions include potassium fluoride, rubidium fluoride, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4,5-difluorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
2-Chloro-4,5-difluorobenzonitrile can be compared with other similar compounds, such as:
2,4-Dichloro-5-fluorobenzonitrile: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
2,4-Dichloro-3,5-difluorobenzoic acid: This compound is another derivative of benzonitrile with different substitution patterns and reactivity.
4-Chloro-3,5-difluorobenzonitrile: This compound has a similar structure but different substitution positions, leading to variations in its chemical behavior
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2-chloro-4,5-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZDICFDUJUQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399152 | |
Record name | 2-Chloro-4,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135748-34-4 | |
Record name | 2-Chloro-4,5-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135748-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 135748-34-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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